

Sebrinoflast: Application Notes and Protocols for In Vivo Studies

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Compound of Interest

Compound Name: *Sebrinoflast*

Cat. No.: *B15613817*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, specific in vivo dosage information for the novel NLRP3 inhibitor **Sebrinoflast** has not been publicly disclosed in peer-reviewed literature or patent filings. The following application notes and protocols are based on established methodologies for evaluating NLRP3 inhibitors in preclinical in vivo studies. The provided quantitative data is illustrative and should be considered hypothetical. Researchers are strongly advised to conduct dose-ranging and toxicology studies to determine the optimal and safe dosage for **Sebrinoflast** in their specific animal models.

Introduction

Sebrinoflast is a potent and selective inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a key component of the innate immune system. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory, cardiovascular, and neurological diseases. These application notes provide a comprehensive guide for the in vivo evaluation of **Sebrinoflast**, including its mechanism of action, representative experimental protocols, and expected outcomes.

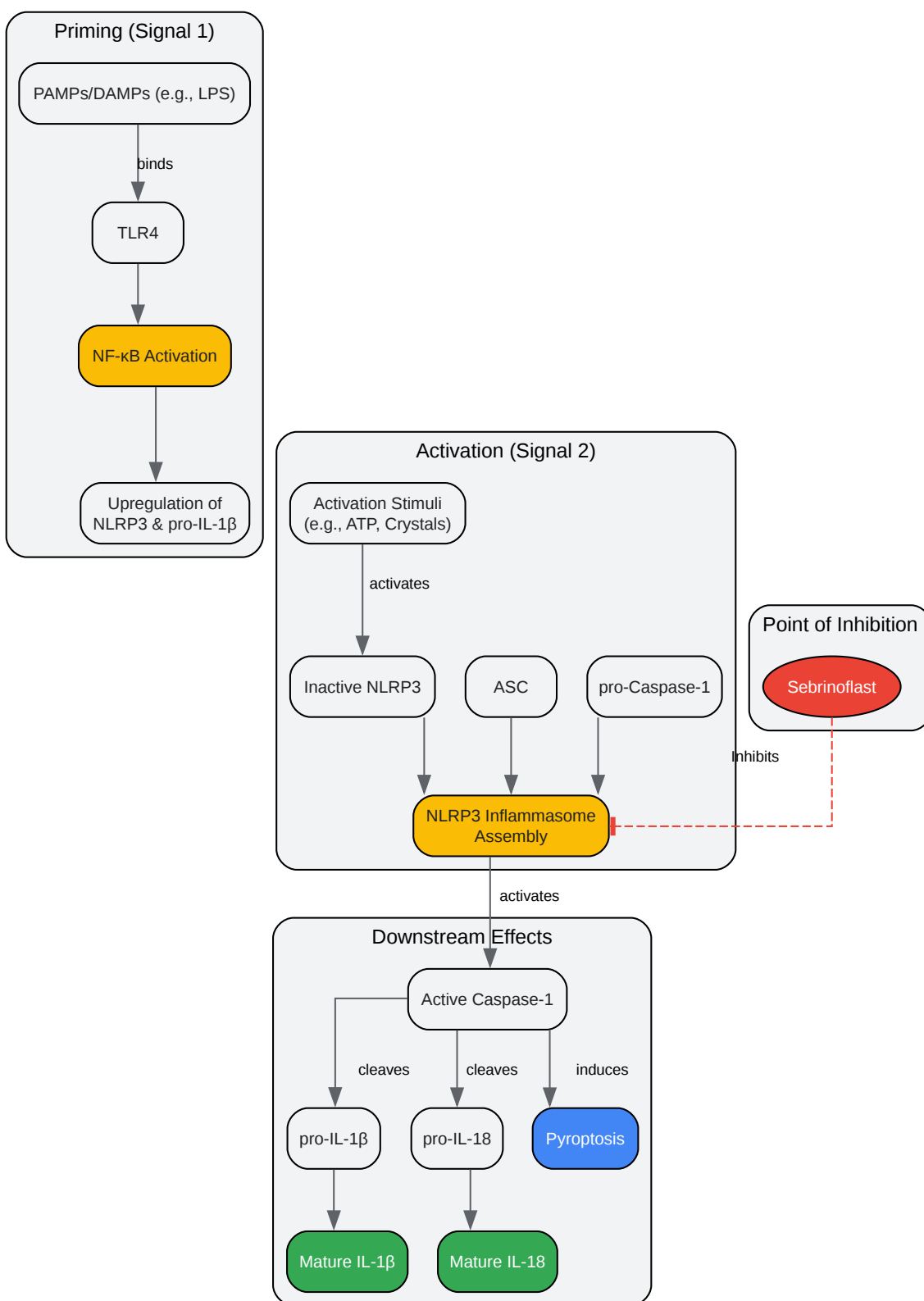
Mechanism of Action: NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and release of pro-inflammatory cytokines IL-1 β and IL-18, and induces a form of inflammatory cell death known as pyroptosis. Its activation is a two-step process:

- **Priming (Signal 1):** Pathogen- or damage-associated molecular patterns (PAMPs or DAMPs), such as lipopolysaccharide (LPS), lead to the upregulation of NLRP3 and pro-IL-1 β expression via the NF- κ B signaling pathway.
- **Activation (Signal 2):** A second stimulus, such as ATP, crystalline substances, or toxins, triggers the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This proximity induces the auto-cleavage and activation of caspase-1, which in turn cleaves pro-IL-1 β and pro-IL-18 into their mature, secreted forms.

Sebrinoflast, as a direct NLRP3 inhibitor, is hypothesized to interfere with the assembly or activation of the inflammasome complex, thereby preventing the downstream inflammatory cascade.

Signaling Pathway Diagram



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NLRP3 Inflammasome Signaling Pathway and Point of Inhibition.

Experimental Protocols

Protocol 1: In Vivo Efficacy in a Murine Model of LPS-Induced Systemic Inflammation

This acute model is widely used to assess the in vivo efficacy of NLRP3 inflammasome inhibitors.

1. Animals and Housing:

- Species: Male C57BL/6 mice, 8-10 weeks old.
- Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
- Acclimatization: Acclimatize animals for at least one week before the experiment.
- Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

2. Materials and Reagents:

- **Sebrinoflast**: Dissolve in a suitable vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water, or 5% DMSO, 40% PEG300, 5% Tween 80 in saline). The final concentration should be determined based on dose-ranging studies.
- Lipopolysaccharide (LPS): Prepare a stock solution of LPS (from E. coli O111:B4) in sterile, pyrogen-free saline.
- ATP: Prepare a stock solution of ATP in sterile saline and adjust the pH to 7.0.
- Positive Control (Optional): A well-characterized NLRP3 inhibitor (e.g., MCC950).

3. Experimental Design and Dosing:

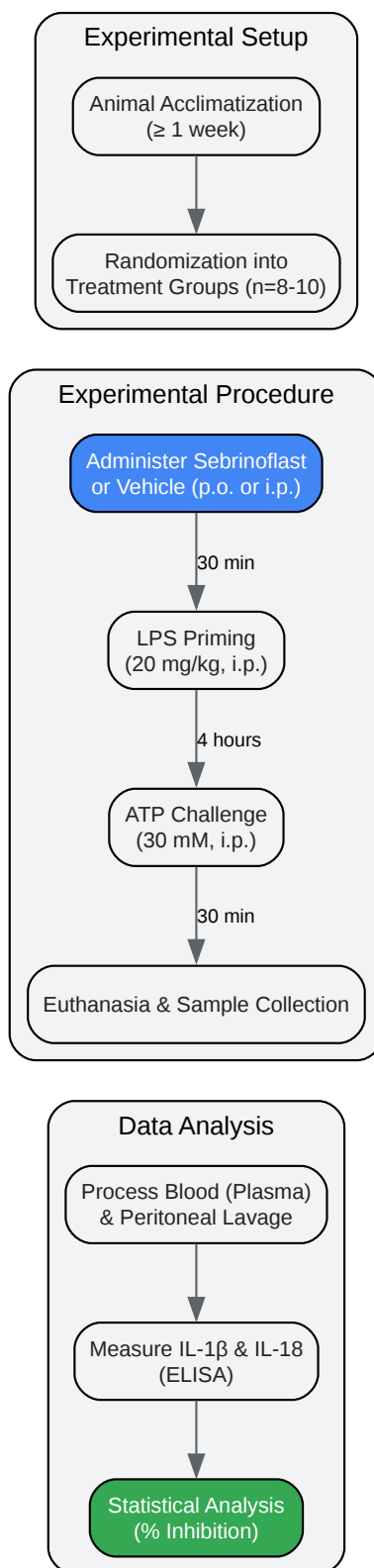
- Grouping: Randomly assign mice to treatment groups (n=8-10 per group):
 - Group 1: Vehicle control

- Group 2: LPS + ATP + Vehicle
- Group 3: LPS + ATP + **Sebrinoflast** (Low Dose, e.g., 1 mg/kg)
- Group 4: LPS + ATP + **Sebrinoflast** (Mid Dose, e.g., 5 mg/kg)
- Group 5: LPS + ATP + **Sebrinoflast** (High Dose, e.g., 25 mg/kg)
- Group 6 (Optional): LPS + ATP + Positive Control
- Administration: Administer **Sebrinoflast** or vehicle via the desired route (e.g., oral gavage (p.o.) or intraperitoneal (i.p.) injection).
- Dosing Regimen:
 - Administer **Sebrinoflast**, vehicle, or positive control.
 - 30 minutes post-treatment, prime the mice with LPS (e.g., 20 mg/kg, i.p.).
 - 4 hours after LPS priming, challenge the mice with ATP (e.g., 30 mM in 200 μ L, i.p.).
 - 30 minutes after the ATP challenge, euthanize the mice for sample collection.

4. Sample Collection and Analysis:

- Blood: Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to obtain plasma. Store plasma at -80°C.
- Peritoneal Lavage: Inject 5 mL of cold PBS into the peritoneal cavity, gently massage the abdomen, and aspirate the fluid. Centrifuge to pellet cells and collect the supernatant.
- Cytokine Analysis: Measure IL-1 β and IL-18 levels in plasma and/or peritoneal lavage fluid using commercially available ELISA kits.

Experimental Workflow Diagram



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